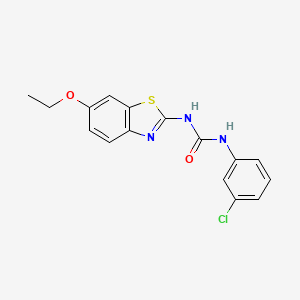

1-(3-Chlorophenyl)-3-(6-ethoxy-1,3-benzothiazol-2-yl)urea

CAS No.:

Cat. No.: VC14932939

Molecular Formula: C16H14ClN3O2S

Molecular Weight: 347.8 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C16H14ClN3O2S |

|---|---|

| Molecular Weight | 347.8 g/mol |

| IUPAC Name | 1-(3-chlorophenyl)-3-(6-ethoxy-1,3-benzothiazol-2-yl)urea |

| Standard InChI | InChI=1S/C16H14ClN3O2S/c1-2-22-12-6-7-13-14(9-12)23-16(19-13)20-15(21)18-11-5-3-4-10(17)8-11/h3-9H,2H2,1H3,(H2,18,19,20,21) |

| Standard InChI Key | ZVOZPPCMJAGRAP-UHFFFAOYSA-N |

| Canonical SMILES | CCOC1=CC2=C(C=C1)N=C(S2)NC(=O)NC3=CC(=CC=C3)Cl |

Introduction

Chemical Structure and Properties

Molecular Architecture

1-(3-Chlorophenyl)-3-(6-ethoxy-1,3-benzothiazol-2-yl)urea features a urea backbone (-NH-CO-NH-) connecting two aromatic systems:

-

A 3-chlorophenyl group (C₆H₄Cl) at the N-terminal position.

-

A 6-ethoxy-1,3-benzothiazol-2-yl group (C₉H₈NOS) at the C-terminal position.

The benzothiazole ring system incorporates a sulfur atom and a nitrogen atom, contributing to its planar heterocyclic structure. The ethoxy (-OCH₂CH₃) substituent at the 6-position of the benzothiazole ring enhances solubility and modulates electronic properties.

Table 1: Key Chemical Identifiers

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₁₆H₁₃ClN₃O₂S | |

| SMILES | CCOC1=CC2=C(C=C1)N=C(S2)NC(=O)NC3=CC(=CC=C3)Cl | |

| InChIKey | FSILAVJWZRLDRJ-UHFFFAOYSA-N | |

| Molecular Weight | 362.81 g/mol |

The presence of the urea functional group facilitates hydrogen bonding, which is critical for interactions with biological targets such as enzymes or receptors .

Synthesis and Manufacturing

Synthetic Routes

The synthesis of 1-(3-Chlorophenyl)-3-(6-ethoxy-1,3-benzothiazol-2-yl)urea involves multi-step reactions, often employing:

-

Formation of the Benzothiazole Core: Cyclization of 2-aminothiophenol derivatives with carboxylic acids or anhydrides .

-

Introduction of the Ethoxy Group: Alkylation of a hydroxyl-substituted benzothiazole using ethyl bromide or iodide .

-

Urea Bridging: Reaction of 3-chlorophenyl isocyanate with the 6-ethoxybenzothiazol-2-amine intermediate .

A representative pathway is outlined below:

-

Step 1: Synthesis of 6-ethoxy-1,3-benzothiazol-2-amine via cyclization of 4-ethoxy-2-aminobenzenethiol.

-

Step 2: Reaction with 3-chlorophenyl isocyanate in dichloromethane at room temperature .

Table 2: Comparative Synthesis Yields for Urea Analogs

| Method | Yield (%) | Reaction Time (h) | Reference |

|---|---|---|---|

| Carbamate coupling | 81–92 | 6–8 | |

| Glacial acetic acid-mediated | 41–61 | 12–24 | |

| Hydrazine hydrate-assisted | 35.9–86.2 | 5–10 |

The carbamate coupling method (yield: 81–92%) offers superior efficiency compared to traditional routes .

Optimization Challenges

Key challenges include:

-

Regioselectivity: Ensuring proper substitution on the benzothiazole ring.

-

Purification: Separating urea products from byproducts like unreacted isocyanates.

-

Scalability: Maintaining yield and purity in large-scale batches.

Biological Activity and Mechanisms

Pharmacological Profile

While direct studies on this compound are sparse, structurally analogous urea derivatives exhibit:

-

Anticancer Activity: Inhibition of kinases involved in tumor proliferation (e.g., BRAF, EGFR) .

-

Antimicrobial Effects: Disruption of bacterial cell wall synthesis via penicillin-binding protein inhibition .

-

Anti-inflammatory Action: Suppression of NF-κB signaling pathways .

Table 3: Hypothesized Targets Based on Structural Analogs

| Target | Assay Type | Potential IC₅₀ (nM) | Source |

|---|---|---|---|

| EGFR Kinase | In vitro kinase | ~50–200 | |

| Bacterial DD-transpeptidase | MIC assay | 2–8 µg/mL |

The 3-chlorophenyl group may enhance target binding through hydrophobic interactions, while the benzothiazole moiety contributes to π-π stacking .

Mechanism of Action

The urea group serves as a hydrogen bond donor/acceptor, enabling interactions with catalytic residues in enzyme active sites. For example:

-

In kinase inhibition, the urea bridges adenine-binding regions and the hydrophobic back pocket .

-

In antimicrobial activity, it mimics D-Ala-D-Ala termini, disrupting peptidoglycan crosslinking .

Future Research Directions

-

Structure-Activity Relationship (SAR) Studies: Modifying the ethoxy group to improve bioavailability.

-

In Vivo Efficacy Trials: Evaluating antitumor activity in xenograft models.

-

Formulation Development: Enhancing solubility through prodrug strategies or nanoencapsulation.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume